2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE
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Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a dihydroindole moiety linked to a phenyl ring substituted with an isopropoxy group, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution Reactions: The phenyl ring is then functionalized with an isopropoxy group through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the dihydroindole moiety using coupling agents like palladium catalysts under specific reaction conditions.
Chemical Reactions Analysis
2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
2,3-DIHYDRO-1H-INDOL-1-YL(3-ISOPROPOXYPHENYL)METHANONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(2)21-16-8-5-7-15(12-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h3-9,12-13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQOICBIPWJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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